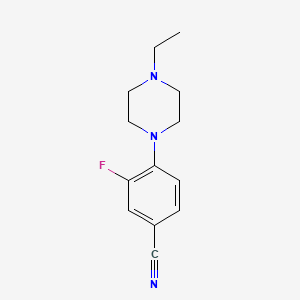

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which would include “4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of PET Radioligand Precursors: An improved synthesis method for a precursor to PET radioligand [18F]SP203 was developed, using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, which could be related to the synthesis pathway of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile (Gopinathan, Jin, & Rehder, 2009).

- Energetic and Structural Studies: A study reported on the energetic and structural properties of fluorobenzonitrile compounds, including their formation enthalpies and electronic properties, which could be relevant for understanding the properties of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile (Ribeiro da Silva et al., 2012).

Pharmaceutical and Biological Research

- Antimicrobial Activities: A study synthesized eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and evaluated their antimicrobial activities against Mycobacterium smegmatis, indicating potential antimicrobial applications of similar compounds (Yolal et al., 2012).

- Antiviral Applications: Research on 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors demonstrated potential antiviral applications, which could extend to similar compounds like 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile (Wang et al., 2019).

Analytical Applications

- Crystal Structure Analysis: A study on the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlights the importance of such analyses for understanding molecular conformations and interactions, which is relevant for 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile (Ozbey, Kuş, & Göker, 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .

Mode of Action

The compound enhances Nurr1’s transcriptional activity . This interaction leads to the activation of Nurr1 function, which in turn influences the expression of genes involved in the development and maintenance of midbrain dopamine neurons .

Biochemical Pathways

The activation of Nurr1 by 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile affects multiple biochemical pathways. These include pathways involved in the development and maintenance of midbrain dopamine neurons, as well as pathways implicated in the pathogenesis of PD, such as mitochondrial dysfunction, oxidative stress, neuroinflammation, and dysregulated protein degradation/autophagy .

Pharmacokinetics

The compound is described as an optimized, brain-penetrant agonist , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in the brain.

Result of Action

The activation of Nurr1 by 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile leads to robust neuroprotective effects in vitro . In animal models of PD, the compound protects midbrain dopamine neurons and improves both motor and non-motor olfactory deficits without dyskinesia-like behaviors . It also significantly ameliorates neuropathological abnormalities and improves motor and olfactory dysfunctions .

Action Environment

The action of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is likely influenced by various environmental factors. For instance, genetic and environmental factors can interact to influence the manifestation of PD . .

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXIMBRLAPJDET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)